molecular formula C11H14OS B3044431 1,3-Oxathiolane, 2-ethyl-2-phenyl- CAS No. 100058-47-7

1,3-Oxathiolane, 2-ethyl-2-phenyl-

Cat. No.: B3044431
CAS No.: 100058-47-7
M. Wt: 194.3 g/mol
InChI Key: WQZNPWBJLNMGFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Oxathiolane, 2-ethyl-2-phenyl- is a useful research compound. Its molecular formula is C11H14OS and its molecular weight is 194.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Oxathiolane, 2-ethyl-2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Oxathiolane, 2-ethyl-2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Applications

Nucleoside Analogues

1,3-Oxathiolane derivatives have gained significant attention as nucleoside analogues, particularly in the development of antiviral drugs. These compounds are structurally similar to natural nucleosides but contain a sulfur atom in place of an oxygen atom at the 3'-position of the sugar ring. This modification enhances their biological activity and stability.

  • HIV Treatment : Compounds such as lamivudine (3TC) and emtricitabine (FTC) are notable examples of 1,3-oxathiolane nucleosides used in the treatment of HIV. They function as nucleoside reverse transcriptase inhibitors (NRTIs), competing with natural deoxynucleotides for incorporation into viral DNA, thereby inhibiting viral replication .
  • Synthesis Strategies : The synthesis of these nucleoside analogues often involves selective N-glycosylation of carbohydrate precursors. Various methods have been developed to construct the oxathiolane ring efficiently, including the use of different starting materials and catalysts .

Flavoring and Fragrance Applications

1,3-Oxathiolane derivatives are also recognized for their organoleptic properties, making them valuable in the flavoring and fragrance industries.

  • Perfuming Agents : These compounds can be used as perfuming agents due to their ability to modify and enhance the scent profiles of various products. They can be incorporated into perfumes, flavored foodstuffs, beverages, and even pharmaceutical preparations .
  • Case Studies : In practical applications, 1,3-oxathiolane derivatives have been used to enhance the flavors of commercial products. For instance, a study demonstrated that a flavored foodstuff modified with an oxathiane oxide resulted in a greener and fruitier taste profile compared to its unflavored counterpart .

Properties

CAS No.

100058-47-7

Molecular Formula

C11H14OS

Molecular Weight

194.3 g/mol

IUPAC Name

2-ethyl-2-phenyl-1,3-oxathiolane

InChI

InChI=1S/C11H14OS/c1-2-11(12-8-9-13-11)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3

InChI Key

WQZNPWBJLNMGFU-UHFFFAOYSA-N

SMILES

CCC1(OCCS1)C2=CC=CC=C2

Canonical SMILES

CCC1(OCCS1)C2=CC=CC=C2

Origin of Product

United States

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